molecular formula C22H19N3O7S B11470912 ethyl 5-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate

ethyl 5-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate

Cat. No.: B11470912
M. Wt: 469.5 g/mol
InChI Key: CBMSHWXFGRUYCO-UHFFFAOYSA-N
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Description

ETHYL 5-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the 2,3-dihydro-1,4-benzodioxin-6-yl moiety, which is then coupled with other intermediates to form the final product. Common reagents used in these reactions include benzenesulfonyl chloride, N,N-dimethylformamide, and lithium hydride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxin and pyrimidinyl moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

ETHYL 5-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 5-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H19N3O7S

Molecular Weight

469.5 g/mol

IUPAC Name

ethyl 5-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate

InChI

InChI=1S/C22H19N3O7S/c1-3-30-21(28)13-9(2)33-18(17(13)26)14-15-19(24-22(29)25-20(15)27)23-16(14)10-4-5-11-12(8-10)32-7-6-31-11/h4-5,8,26H,3,6-7H2,1-2H3,(H3,23,24,25,27,29)

InChI Key

CBMSHWXFGRUYCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1O)C2=C(NC3=C2C(=O)NC(=O)N3)C4=CC5=C(C=C4)OCCO5)C

Origin of Product

United States

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